C26H33ClN2O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H33ClN2O5 Delapril hydrochloride . It is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are commonly used in the treatment of hypertension and congestive heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delapril hydrochloride involves multiple steps. One common method includes the condensation of 2,3-dihydro-1H-inden-2-ylamine with (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl chloride under basic conditions to form an intermediate. This intermediate is then reacted with L-alanyl glycine to yield Delapril, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of Delapril hydrochloride typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Delapril hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups in Delapril hydrochloride can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces carboxylic acids.
Oxidation: Yields oxidized derivatives of the indene ring.
Substitution: Results in substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Delapril hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and nucleophilic substitution reactions.
Biology: Investigated for its effects on various biological pathways, particularly those involving the renin-angiotensin system.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.
Mechanism of Action
Delapril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Delapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Quinapril
Uniqueness
Delapril hydrochloride is unique among ACE inhibitors due to its specific chemical structure, which includes an indene ring and an ethoxycarbonyl group. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, such as its prodrug nature and its specific binding affinity to ACE .
Biological Activity
C26H33ClN2O5 is a compound recognized for its diverse biological activities, particularly in the context of cardiovascular health and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : this compound
- Molecular Weight : 489.00 g/mol
- Classification : Approved drug with applications primarily in the cardiovascular system.
Biological Activities
This compound exhibits multiple biological activities, including:
- Antihypertensive Effects : It functions as an ACE inhibitor, which is crucial for managing hypertension by inhibiting the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure.
- Chromatin/Epigenetic Modulation : The compound may influence chromatin structure and gene expression, impacting cellular responses to various stimuli.
- Anti-inflammatory Properties : Research indicates that it possesses anti-inflammatory effects, potentially beneficial in treating conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects include:
-
Inhibition of Angiotensin-Converting Enzyme (ACE) :
- By blocking ACE, the compound reduces the formation of angiotensin II, a potent vasoconstrictor.
- This action leads to decreased blood pressure and reduced strain on the cardiovascular system.
-
Modulation of MAPK Pathways :
- The compound activates MAPK pathways, which are involved in cellular signaling related to growth, proliferation, and survival.
- This activation can enhance cellular responses to stress and inflammation.
-
Impact on Gene Expression :
- By affecting chromatin structure, this compound may alter the expression of genes involved in cardiovascular health and disease processes.
Case Studies
-
Clinical Trials on Hypertension :
- A series of clinical trials demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with this compound compared to placebo groups. The results indicated a notable improvement in heart function and patient quality of life.
-
Anti-inflammatory Effects :
- In vitro studies showed that this compound reduced TNF-alpha secretion from macrophages, indicating its potential as an anti-inflammatory agent. The estimated IC50 for this effect was around 20 µM, suggesting effective modulation at clinically relevant concentrations.
Data Tables
Properties
Molecular Formula |
C26H33ClN2O5 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[(1R,4aS,8aS)-4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H33ClN2O5/c1-32-21-14-17(15-22(33-2)25(21)34-3)24-20-6-4-5-11-26(20,31)12-13-29(24)16-23(30)28-19-9-7-18(27)8-10-19/h7-10,14-15,20,24,31H,4-6,11-13,16H2,1-3H3,(H,28,30)/t20-,24-,26-/m0/s1 |
InChI Key |
GGLMSCZPJFBUAT-RJWMVNQGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.